molecular formula C22H16FN5 B2424083 N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902906-37-0

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2424083
CAS No.: 902906-37-0
M. Wt: 369.403
InChI Key: JZTZFVDEOAHUJS-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system combining a triazole and quinazoline moiety, with a 4-fluorobenzyl and phenyl substituent .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-22-25-19-9-5-4-8-18(19)21-26-20(27-28(21)22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTZFVDEOAHUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves the use of N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as starting materials . The synthetic route can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activities. For instance, studies have shown that compounds with similar structures to N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can inhibit the growth of various bacterial strains. Specifically, triazole derivatives have been reported to demonstrate significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Potential

The compound's structure suggests potential anticancer properties. A related study involving triazoloquinazoline derivatives demonstrated cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth . The incorporation of fluorine atoms in the structure is known to enhance biological activity by improving lipophilicity and bioavailability.

Antituberculosis Agents

The exploration of triazole derivatives has led to the identification of candidates for antituberculosis therapy. Compounds exhibiting low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis have been highlighted as promising leads for drug development . The structural features of this compound may contribute to similar therapeutic applications.

Anti-inflammatory Agents

Some studies have indicated that triazole-containing compounds possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and may serve as potential treatments for inflammatory diseases . The presence of specific substituents on the quinazoline ring enhances these effects.

Case Studies and Research Findings

  • Synthesis and Characterization : A detailed synthesis protocol for triazoloquinazoline derivatives has been documented, emphasizing the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Screening : In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity with MIC values comparable to established antibiotics .
  • Cytotoxicity Assays : Research involving cell viability assays has shown that specific derivatives induce cell death in cancer cell lines while sparing normal cells, indicating a potential for selective targeting .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a 4-fluorobenzyl group and a phenyl group on the triazoloquinazoline core differentiates it from other similar compounds, potentially leading to unique biological activities .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazoloquinazoline core with a fluorophenyl and phenyl substituent. Its structural formula can be represented as follows:

N 4 fluorophenyl methyl 2 phenyl 1 2 4 triazolo 1 5 c quinazolin 5 amine\text{N 4 fluorophenyl methyl 2 phenyl 1 2 4 triazolo 1 5 c quinazolin 5 amine}

Research indicates that triazoloquinazolines exhibit various mechanisms of action, including:

  • DNA Intercalation : Certain derivatives have shown the ability to intercalate into DNA, which can interfere with replication and transcription processes.
  • Adenosine Receptor Antagonism : Some compounds in this class act as antagonists at adenosine receptors, influencing cellular signaling pathways involved in inflammation and cancer progression.
  • Topoisomerase Inhibition : Compounds have been identified as inhibitors of topoisomerases, enzymes critical for DNA topology during replication and transcription.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines .
Cell LineIC50 (μM)
HCT-1162.44
HepG26.29

These findings suggest that structural modifications can enhance the cytotoxic activity of triazoloquinazolines.

Antimicrobial Activity

Triazolo derivatives have also been evaluated for their antimicrobial properties. Several studies have indicated that these compounds possess significant antibacterial and antifungal activities. For example:

  • Antibacterial Effects : It was noted that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Properties : A series of quinazoline derivatives were synthesized and tested for their cytotoxic effects. The study found that modifications to the triazole ring significantly influenced the binding affinity to DNA and the overall cytotoxicity .
  • Adenosine Receptor Antagonism : Research identified certain triazoloquinazolines as potent antagonists at adenosine receptors, revealing their potential in treating conditions like cancer and neurodegenerative diseases .

Q & A

Q. Table 1: Selectivity Profile of Analogues

CompoundA₁ (Ki, nM)A₂A (Ki, nM)A₃ (Ki, nM)
CGS15943 (Reference)2.11.8120
SCH4424164500.385
Target Derivative*152.5200

*Hypothetical data based on structural analogs.

Advanced: How do structural variations influence the anticancer activity of triazoloquinazoline derivatives?

Methodological Answer:
Key Modifications:

  • Quinazoline Core Substitutions: Electron-withdrawing groups (e.g., -F, -Cl) at the 2-position enhance DNA intercalation, as seen in 2-phenyl derivatives (IC₅₀ = 1.2 µM vs. HeLa cells) .
  • N-Alkylation: Adding methyl or ethyl groups to the amine (-NH₂) improves metabolic stability (e.g., t₁/₂ > 6 h in liver microsomes) .

Mechanistic Studies:

  • Apoptosis Assays: Flow cytometry with Annexin V/PI staining confirms caspase-3 activation.
  • Kinase Inhibition Screening: Profile against EGFR or VEGFR2 (IC₅₀ < 100 nM in ’s derivatives) .

Advanced: What methodologies address low yields in triazoloquinazoline cyclization reactions?

Methodological Answer:
Yield Optimization:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 30 min (yield: 85% vs. 60% conventional) .
  • Catalyst Screening: Cu-MOF-74 increases C(sp²)-N coupling efficiency (TON = 1200) .
  • Solvent-Free Conditions: Minimize side reactions (e.g., hydrolysis) in neat reactions at 80°C .

Troubleshooting Table:

IssueSolutionReference
Incomplete CyclizationIncrease temp. to 120°C, add K₂CO₃
Low PurityGradient column chromatography
Byproduct FormationUse anhydrous solvents

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